![molecular formula C20H20N4O5 B2489581 3-Benzyl-5-(1-(pyridin-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate CAS No. 1351631-80-5](/img/structure/B2489581.png)
3-Benzyl-5-(1-(pyridin-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
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Description
Synthesis Analysis
Oxadiazole derivatives, including those similar to the compound , are typically synthesized through condensation reactions involving appropriate precursors such as carboxylic acids, hydrazides, and various halides or aldehydes. The synthesis process often involves steps like cyclization and substitution reactions to introduce various functional groups, tailoring the compound's properties for specific applications (Ge et al., 2014).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by X-ray crystallography and spectroscopic methods, including NMR and IR spectroscopy, which provide detailed insights into their geometry, conformation, and electronic structure. These analyses reveal how substituents on the oxadiazole ring influence molecular properties and interactions (Özdemir et al., 2015).
Chemical Reactions and Properties
Oxadiazoles participate in a variety of chemical reactions, influenced by the electron-rich nature of the oxadiazole ring. They can act as ligands in coordination compounds, undergo nucleophilic substitution reactions, and participate in cycloaddition reactions. The electronic properties of the oxadiazole ring, such as its ability to act as an electron acceptor, are crucial for these reactions (Kharchenko et al., 2008).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as solubility, melting point, and crystallinity, can be finely tuned by modifying the substituents on the oxadiazole ring. These modifications affect the compound's applicability in different mediums and conditions, making them versatile for various applications (Shen et al., 2018).
Chemical Properties Analysis
The chemical properties of oxadiazole derivatives, such as reactivity, stability, and electronic characteristics, are significantly influenced by the nature of their substituents. These properties are critical in determining their potential applications in areas such as organic electronics, where their ability to transport electrons or holes can be utilized (Khalid et al., 2016).
Scientific Research Applications
Synthesis, Characterization, and Antimicrobial Evaluation of Quinoline-Oxadiazole–Based Azetidinone Derivatives
- Researchers synthesized a series of azetidinone derivatives incorporating the oxadiazole ring and evaluated their antimicrobial properties against various bacterial strains. The compounds demonstrated significant correlations in their antimicrobial activity, highlighting their potential applications in medicinal chemistry (Dodiya, Shihory, & Desai, 2012).
Synthesis and Characterization of Mono- and Bicyclic Heterocyclic Derivatives
- New N- and S-substituted 1,3,4-oxadiazole derivatives were synthesized, leading to the formation of various mono- and bicyclic heterocyclic compounds. These compounds' structures were elucidated through spectral and analytical data, contributing to the diversity of heterocyclic chemistry (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).
Antimicrobial and Antitumor Activities
Synthesis, Characterization, and In Vitro Antimicrobial Screening
- The study involved synthesizing and characterizing azetidinone derivatives with the quinoline nucleus, assessing their antibacterial and antifungal properties. This research contributes to the ongoing efforts to develop new antimicrobial agents with potential therapeutic applications (Desai & Dodiya, 2014).
Synthesis of 1,2,4-Oxadiazole Derivatives: Anticancer and 3D QSAR Studies
- A comprehensive study was conducted on 1,2,4-oxadiazole derivatives for their anticancer activity, utilizing 3D QSAR techniques for molecular design. The study showcases the potential of these derivatives as anticancer drugs, expanding the therapeutic possibilities in cancer treatment (Vaidya, Jain, Kumar, Singh, Kashaw, & Agrawal, 2020).
Material Science and Corrosion Inhibition
Effect of Substitution and Temperature on the Corrosion Inhibition Properties
- The study explores the corrosion inhibition capabilities of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid. It provides insights into the physicochemical properties and theoretical aspects of these derivatives, indicating their potential as effective corrosion inhibitors (Ammal, Prajila, & Joseph, 2018).
properties
IUPAC Name |
3-benzyl-5-[1-(pyridin-3-ylmethyl)azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O.C2H2O4/c1-2-5-14(6-3-1)9-17-20-18(23-21-17)16-12-22(13-16)11-15-7-4-8-19-10-15;3-1(4)2(5)6/h1-8,10,16H,9,11-13H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQBRHLPWSDBGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CN=CC=C2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-5-(1-(pyridin-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate |
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